
Hexamethylenebis(dimethylhexadecylammonium), dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexamethylenebis(dimethylhexadecylammonium), dichloride is a quaternary ammonium compound known for its surfactant and antimicrobial properties. It is commonly used in various industrial and medical applications due to its effectiveness in reducing surface tension and its ability to disrupt microbial cell membranes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexamethylenebis(dimethylhexadecylammonium), dichloride can be synthesized through the reaction of hexadecylamine with benzyl chloride, followed by methylation with methyl chloride. The reaction typically occurs at elevated temperatures around 100°C for several hours .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization and filtration processes to obtain a high-purity compound .
Analyse Chemischer Reaktionen
Types of Reactions
Hexamethylenebis(dimethylhexadecylammonium), dichloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction Reactions: Reducing agents like sodium borohydride can be used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Wissenschaftliche Forschungsanwendungen
Hexamethylenebis(dimethylhexadecylammonium), dichloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies to investigate its effects on cell membranes.
Medicine: Utilized as an antiseptic and disinfectant in medical settings.
Industry: Applied in textile dyeing, leather processing, and as a preservative in various products
Wirkmechanismus
The compound exerts its effects primarily through its surfactant properties, which allow it to disrupt microbial cell membranes. This disruption leads to cell lysis and death. The quaternary ammonium group interacts with the lipid bilayer of cell membranes, causing increased permeability and eventual cell rupture .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzyldimethylhexadecylammonium chloride
- Cetalkonium chloride
- Hexadecyltrimethylammonium bromide
Uniqueness
Hexamethylenebis(dimethylhexadecylammonium), dichloride is unique due to its dual long-chain alkyl groups, which enhance its surfactant and antimicrobial properties compared to similar compounds. This structural feature allows it to be more effective in applications requiring strong surface activity and microbial inhibition .
Eigenschaften
CAS-Nummer |
30100-41-5 |
|---|---|
Molekularformel |
C42H90Cl2N2 |
Molekulargewicht |
694.1 g/mol |
IUPAC-Name |
hexadecyl-[6-[hexadecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C42H90N2.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-43(3,4)41-37-33-34-38-42-44(5,6)40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-42H2,1-6H3;2*1H/q+2;;/p-2 |
InChI-Schlüssel |
ZHVSVGZRWKSGDU-UHFFFAOYSA-L |
Kanonische SMILES |
CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


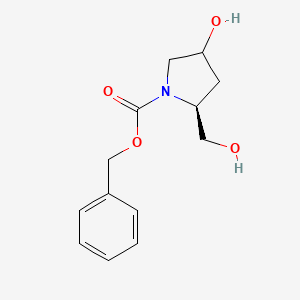

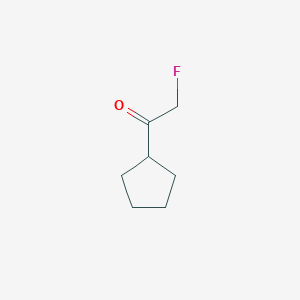
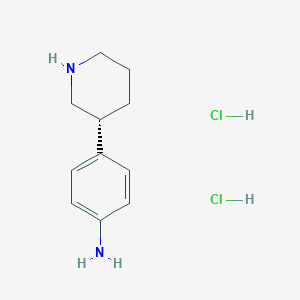
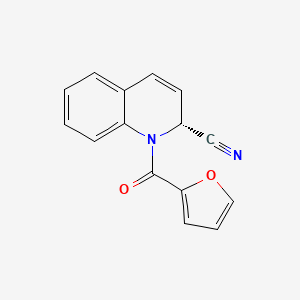

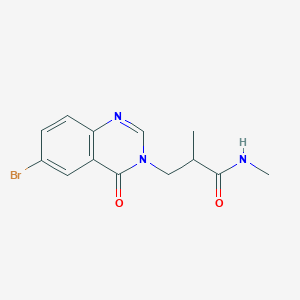
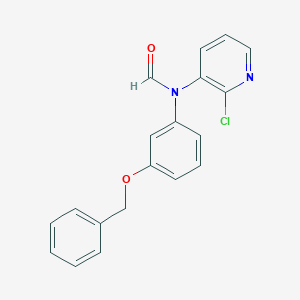
![5-[2-(2-fluoroanilino)-1,3-thiazol-5-yl]-2-hydroxybenzamide](/img/structure/B12847235.png)
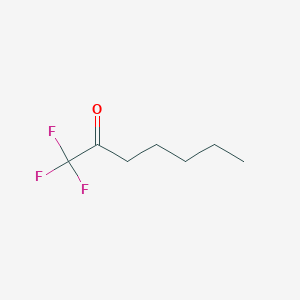
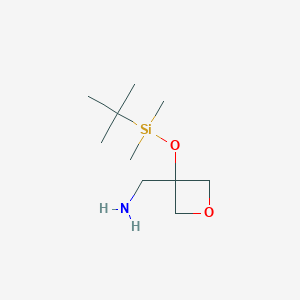
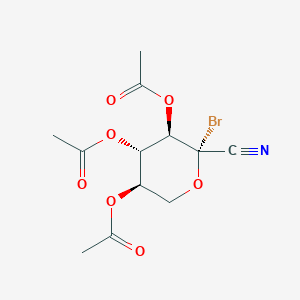
![Ethyl 6-methoxyimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12847266.png)
![tert-Butyl (4-aminobicyclo[1.1.1]pentan-2-yl)carbamate](/img/structure/B12847270.png)
